molecular formula C7H15N3O2 B1418423 Pyrrolidine-1-carboximidamide acetate CAS No. 91983-81-2

Pyrrolidine-1-carboximidamide acetate

Cat. No.: B1418423
CAS No.: 91983-81-2
M. Wt: 173.21 g/mol
InChI Key: GWMGRNLCRCULRT-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carboximidamide acetate is a chemical compound with the molecular formula C₇H₁₅N₃O₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Biochemical Analysis

Biochemical Properties

Pyrrolidine-1-carboximidamide acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of proteins involved in cell signaling, such as kinases and phosphatases, thereby modulating signal transduction pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to conformational changes that either enhance or inhibit their activity . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of various substrates . Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as enhancing metabolic activity and reducing inflammation . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of various metabolites that can be excreted from the body . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability . Once inside the cell, the compound can accumulate in certain organelles, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its site of action . The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-carboximidamide acetate typically involves the reaction of pyrrolidine with cyanamide, followed by the addition of acetic acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) are usually sufficient.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Acidic catalysts such as hydrochloric acid can be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-1-carboximidamide acetate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imides or amides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-1-carboxamide, while reduction can produce pyrrolidine-1-amine.

Scientific Research Applications

Biological Applications

Pyrrolidine-1-carboximidamide acetate has shown potential in several biological applications, particularly in the following areas:

Medicinal Chemistry

  • Anticancer Activity : The compound has been investigated for its ability to inhibit key proteins involved in cancer cell proliferation. Studies indicate that it can interact with proteins such as EGFR, BRAF, and CDK2, which are critical in cancer biology. It has demonstrated significant antiproliferative effects against various cancer cell lines, with GI50 values around 44 nM to 35 nM, suggesting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

  • This compound acts as an enzyme inhibitor, targeting specific proteins that regulate biochemical pathways related to cell survival and proliferation. This characteristic positions it as a candidate for drug development aimed at treating diseases characterized by dysregulated cell growth.

Antimicrobial Properties

  • Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it potentially useful in developing treatments for bacterial infections .

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through various chemical reactions, often involving the modification of pyrrolidine derivatives to introduce the carboximidamide group. The compound's mechanism involves binding to target proteins, leading to inhibition of their activity and subsequent effects on cellular processes.

Several studies have documented the applications of this compound:

  • Cancer Research : A study demonstrated the compound's effectiveness in reducing cell viability in cancer cell lines by inhibiting specific kinases involved in tumor growth. This highlights its potential role as an anticancer agent .
  • Enzyme Interaction Studies : Research focusing on the interaction between this compound and sphingosine kinases indicated its capability to modulate sphingosine metabolism, which is crucial in various pathologies including cancer and inflammation .
  • Antimicrobial Testing : Experimental data have shown promising results regarding the antimicrobial efficacy of this compound against certain bacterial strains, suggesting further exploration could lead to new antibiotic therapies .

Comparison with Similar Compounds

  • Pyrrolidine-2-carboximidamide acetate
  • Pyrrolidine-1-carboxamide
  • Pyrrolidine-2-one

Comparison: Pyrrolidine-1-carboximidamide acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to pyrrolidine-2-carboximidamide acetate, it has a different substitution pattern on the pyrrolidine ring, leading to variations in biological activity and chemical behavior.

Biological Activity

Pyrrolidine-1-carboximidamide acetate is a chemical compound recognized for its diverse biological activities, particularly as a precursor for biologically active compounds and its potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Molecular Formula : C₇H₁₅N₃O₂
  • Molecular Weight : 173.21 g/mol
  • Structure : A derivative of pyrrolidine, characterized by a five-membered nitrogen-containing ring.

This compound exhibits its biological effects primarily through interactions with various enzymes and proteins, influencing cellular processes such as:

  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation.
  • Signal Transduction : The compound modulates cell signaling pathways by affecting the activity of kinases and phosphatases, thereby influencing gene expression and cellular metabolism.
  • Pharmacokinetics : Factors such as pH, temperature, and the presence of other molecules can significantly affect its stability and action in biological systems.

1. Antimicrobial Properties

Pyrrolidine derivatives have been identified as potential inhibitors of key enzymes in pathogenic organisms. For instance, pyrrolidine carboxamides have been reported as effective inhibitors of InhA, an enzyme critical for the fatty acid synthesis in Mycobacterium tuberculosis. These compounds showed significant potency improvements through structural optimization .

2. Enzyme Inhibition

Research indicates that pyrrolidine-based compounds can inhibit various enzymes involved in metabolic pathways. For example, studies have shown moderate to low inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes and obesity treatment . The structure-activity relationship studies indicate that modifications to the pyrrolidine ring can enhance inhibitory potency.

3. Anti-inflammatory Effects

In animal models, pyrrolidine derivatives have demonstrated anti-inflammatory properties at low to moderate doses. These effects include enhancing metabolic activity and reducing inflammation markers.

Case Study 1: Inhibition of Mycobacterial Enzymes

A study focused on the discovery of pyrrolidine carboxamides as inhibitors of InhA highlighted their potential as antituberculosis agents. The lead compound exhibited over 160-fold potency improvement through iterative optimization techniques, indicating strong potential for further development in treating multidrug-resistant strains .

Case Study 2: Cellular Signaling Modulation

Another investigation into the cellular effects of pyrrolidine derivatives revealed their ability to modulate signaling pathways related to cell growth and apoptosis. The compound was shown to influence the phosphorylation states of key proteins involved in these pathways, suggesting a role in cancer therapeutics.

Research Findings

Study Focus Findings
Antimicrobial activityIdentified as potent inhibitors of InhA in Mycobacterium tuberculosis
Enzyme inhibitionModerate inhibitory effects on PTP1B with varying IC50 values
Anti-inflammatory effectsBeneficial effects observed in animal models at low doses

Properties

IUPAC Name

acetic acid;pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.C2H4O2/c6-5(7)8-3-1-2-4-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMGRNLCRCULRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCN(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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